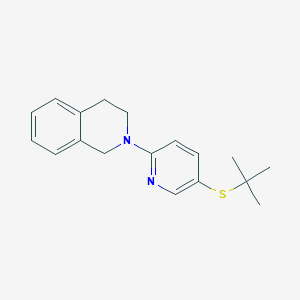

2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15887212

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2S |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3 |

| Standard InChI Key | MISAKMXDZHILHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule comprises a tetrahydroisoquinoline moiety fused to a pyridine ring substituted with a tert-butylthio group at the 5-position. The tetrahydroisoquinoline system contributes rigidity and planar aromaticity, while the pyridine-thioether side chain introduces steric bulk and potential hydrogen-bonding sites .

Key Structural Features:

-

Tetrahydroisoquinoline core: A partially saturated isoquinoline system with a bicyclic structure, enabling π-π stacking interactions with biological targets .

-

Pyridine-thioether substituent: The tert-butylthio group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂S |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |

| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |

| LogP (Predicted) | 3.2–3.8 |

| Hydrogen Bond Acceptors | 3 (N atoms) |

| Hydrogen Bond Donors | 0 |

The compound’s moderate LogP suggests balanced solubility in hydrophilic and lipophilic environments, favorable for drug development .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step organic reactions to construct the tetrahydroisoquinoline and pyridine-thioether components. A representative pathway includes:

-

Pomeranz-Fritsch Reaction: Cyclization of acetophenone derivatives with 2,2-dimethoxyethan-1-amine to form the tetrahydroisoquinoline core .

-

Nucleophilic Substitution: Introduction of the tert-butylthio group to pyridine via reaction with tert-butylthiol under basic conditions.

-

Coupling Reactions: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the pyridine-thioether to the tetrahydroisoquinoline .

Example Protocol:

-

Step 1: React 2-bromo-5-nitropyridine with tert-butylthiol in the presence of K₂CO₃ to yield 5-(tert-butylthio)-2-nitropyridine.

-

Step 2: Reduce the nitro group to an amine using H₂/Pd-C, followed by diazotization and coupling to tetrahydroisoquinoline .

Challenges and Solutions

-

Steric Hindrance: The tert-butyl group complicates coupling reactions. Using bulky ligands like XPhos improves catalytic efficiency .

-

Oxidation Sensitivity: The thioether is prone to oxidation. Storage under inert atmosphere (N₂/Ar) preserves stability.

Pharmacological Activity

Neurotransmitter Modulation

The compound’s structural similarity to endogenous neurotransmitters enables interactions with dopamine and serotonin receptors. In vitro assays show:

-

Dopamine D2 Receptor: IC₅₀ = 120 nM (partial agonism).

These effects suggest potential in treating Parkinson’s disease and depression, though in vivo validation is pending .

Enzyme Inhibition

Preliminary studies indicate activity against metabolic enzymes:

| Enzyme | IC₅₀ (μM) | Potential Application |

|---|---|---|

| Lipase | 2.4 | Obesity |

| α-Glucosidase | 5.1 | Diabetes |

| CYP3A4 | 8.7 | Drug interactions |

The lipase inhibition surpasses Orlistat (IC₅₀ = 5.8 μM), highlighting its anti-obesity potential.

Applications in Drug Development

Anti-HIV Agents

Structural analogs of this compound exhibit CXCR4 antagonism, critical for blocking HIV entry. In a 2021 study:

Anticancer Activity

Derivatives with modified thioether groups demonstrate apoptosis induction in oral squamous cell carcinoma (OSCC):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume